molecular formula C14H18N2O2 B13828515 tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate

tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate

Cat. No.: B13828515
M. Wt: 246.30 g/mol
InChI Key: PMCZSKSPRUQIOF-GFCCVEGCSA-N
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Description

tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate: is a chemical compound with the molecular formula C14H18N2O2. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano-phenylethyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of bases such as cesium carbonate (Cs2CO3) and solvents like 1,4-dioxane .

Chemical Reactions Analysis

tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

tert-Butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1

InChI Key

PMCZSKSPRUQIOF-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N

Origin of Product

United States

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